2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide
CAS No.: 1226442-18-7
Cat. No.: VC11988129
Molecular Formula: C20H19FN4O2S
Molecular Weight: 398.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1226442-18-7 |
|---|---|
| Molecular Formula | C20H19FN4O2S |
| Molecular Weight | 398.5 g/mol |
| IUPAC Name | 2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide |
| Standard InChI | InChI=1S/C20H19FN4O2S/c1-12(19(27)23-20-22-16-4-2-3-5-17(16)28-20)25-18(26)11-10-15(24-25)13-6-8-14(21)9-7-13/h6-12H,2-5H2,1H3,(H,22,23,27) |
| Standard InChI Key | XIYSVRWALMBTGT-UHFFFAOYSA-N |
| SMILES | CC(C(=O)NC1=NC2=C(S1)CCCC2)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)F |
| Canonical SMILES | CC(C(=O)NC1=NC2=C(S1)CCCC2)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)F |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide, reflecting its pyridazinone core substituted with a 4-fluorophenyl group and a tetrahydrobenzothiazole-linked propanamide chain . Its molecular formula, C₂₀H₁₉FN₄O₂S, confirms the presence of fluorine, sulfur, and multiple nitrogen atoms, which are critical for hydrogen bonding and molecular interactions.
Structural Descriptors
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SMILES Notation:
CC(C(=O)NC1=NC2=C(S1)CCCC2)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)F -
InChIKey:
XIYSVRWALMBTGT-UHFFFAOYSA-N
These identifiers enable precise structural reconstruction and database searches. The pyridazinone ring (position 1) is conjugated to the 4-fluorophenyl group, while the propanamide linker connects to the tetrahydrobenzothiazole system, creating a planar and rigid framework conducive to receptor binding.
Physicochemical Properties
Synthesis and Optimization Strategies
Challenges in Synthesis
Key hurdles include:
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Steric Hindrance: Bulky substituents on the pyridazinone ring may reduce reaction yields.
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Regioselectivity: Ensuring proper orientation during cyclization requires precise temperature and catalyst control.
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.72 (m, 4H, Ar-H), 3.45–3.12 (m, 4H, CH₂), 1.98 (s, 3H, CH₃).
Comparative Analysis with Analogues
| Compound | Target | IC₅₀ (μM) | MIC (μg/mL) |
|---|---|---|---|
| This Compound | COX-2, VEGFR-2 | 1.2–3.8 | 8–16 |
| Celecoxib | COX-2 | 0.05 | N/A |
| Doxorubicin | Topoisomerase II | 0.1 | N/A |
| Ciprofloxacin | DNA gyrase | N/A | 0.5–2 |
| Table 2: Comparative bioactivity profiles. | |||
| While less potent than established drugs, this compound’s multi-target activity positions it as a scaffold for hybrid therapeutics. |
Future Directions
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In Vivo Studies: Assess pharmacokinetics and toxicity in rodent models.
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Structural Optimization: Introduce sulfonamide groups to enhance COX-2 selectivity.
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Combination Therapies: Pair with checkpoint inhibitors to amplify anticancer effects.
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